

# N-Methyl-3-(piperidin-4-YL)benzamide PubChem information and data

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Compound of Interest

N-Methyl-3-(piperidin-4YL)benzamide

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B566674

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# N-Methyl-3-(piperidin-4-YL)benzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PubChem CID: 50989027

This technical guide provides a comprehensive overview of **N-Methyl-3-(piperidin-4-YL)benzamide**, a molecule of interest within chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document combines information from its PubChem entry with predicted data and generalized experimental methodologies to serve as a foundational resource for researchers.

## **Chemical and Physical Properties**

The physicochemical properties of **N-Methyl-3-(piperidin-4-YL)benzamide** are crucial for its handling, formulation, and assessment of its potential as a drug candidate. The following table summarizes key identifiers and properties.



| Property                         | Value                                    | Source     |
|----------------------------------|--|------------|
| PubChem CID                      | 50989027 (Parent)                        | PubChem[1] |
| 131801613 (Dihydrochloride)      | PubChem[1]                               |            |
| Molecular Formula                | C13H18N2O                                | PubChem[1] |
| Molecular Weight                 | 218.29 g/mol                             | PubChem[1] |
| IUPAC Name                       | N-methyl-3-(piperidin-4-<br>yl)benzamide | PubChem[1] |
| Canonical SMILES                 | CNC(=O)C1=CC=CC(=C1)C2<br>CCNCC2         | PubChem[1] |
| InChI Key                        | VNUYKJMAHIHIFQA-<br>UHFFFAOYSA-N         | PubChem[1] |
| Predicted LogP                   | 1.8                                      | ChemAxon   |
| Predicted pKa (strongest acidic) | 14.16                                    | ChemAxon   |
| Predicted pKa (strongest basic)  | 9.87                                     | ChemAxon   |
| Predicted Solubility             | Insoluble in water, soluble in DMSO      | ChemAxon   |

## **Synthesis and Characterization**

A definitive, published experimental protocol for the synthesis of **N-Methyl-3-(piperidin-4-YL)benzamide** is not readily available. However, based on standard organic chemistry principles and published syntheses of analogous benzamide derivatives, a plausible synthetic route can be proposed.

## **Proposed Experimental Protocol: Amide Coupling**

A common and effective method for the synthesis of benzamides is the coupling of a carboxylic acid derivative with an amine.



#### Materials:

- 3-(piperidin-4-yl)benzoic acid
- Methylamine (solution in THF or as a salt)
- A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- A non-nucleophilic base (e.g., Diisopropylethylamine DIPEA)
- Anhydrous solvent (e.g., Dimethylformamide DMF or Dichloromethane DCM)
- Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

#### Procedure:

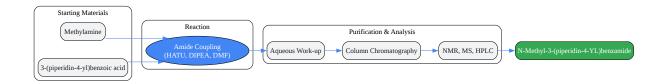
- To a solution of 3-(piperidin-4-yl)benzoic acid in the chosen anhydrous solvent, add the coupling agent and the non-nucleophilic base.
- Stir the mixture at room temperature for a designated activation period (typically 15-30 minutes).
- Add methylamine to the reaction mixture.
- Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield N-Methyl-3-(piperidin-4-YL)benzamide.



Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

## **Synthesis Workflow Diagram**



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A generalized workflow for the synthesis and purification of **N-Methyl-3-(piperidin-4-YL)benzamide**.

## **Biological Activity and Signaling Pathways**

There is currently no publicly available data on the biological activity or the mechanism of action of **N-Methyl-3-(piperidin-4-YL)benzamide**. To elucidate its pharmacological profile, a systematic screening and characterization process would be necessary.

# General Experimental Approach for Compound Characterization



For a novel compound with an unknown biological target, a tiered screening approach is typically employed.

### **Initial Steps:**

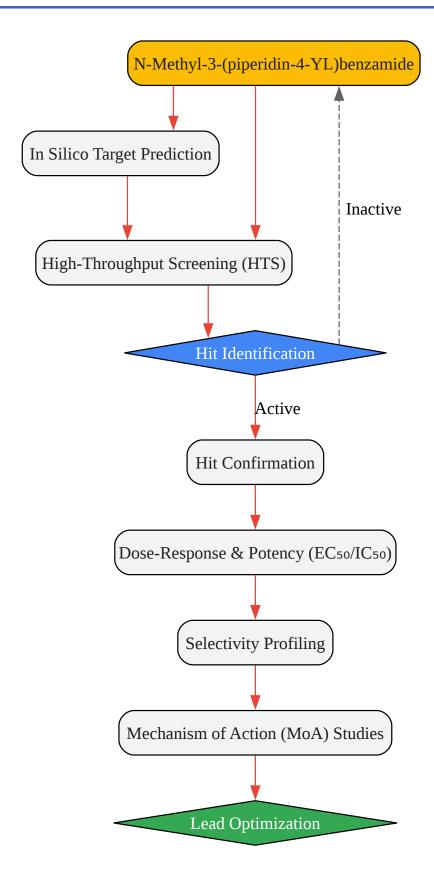
- Literature and Database Review: Search for structurally similar compounds to identify potential biological targets.
- In Silico Prediction: Utilize computational models to predict potential targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
- High-Throughput Screening (HTS): Screen the compound against a broad panel of biological targets (e.g., receptors, enzymes, ion channels) to identify initial "hits."

### Following a "Hit":

- Hit Confirmation: Re-test the compound in the primary assay to confirm its activity.
- Dose-Response Analysis: Determine the potency (e.g., IC<sub>50</sub> or EC<sub>50</sub>) of the compound.
- Selectivity Profiling: Test the compound against a panel of related targets to assess its selectivity.
- Mechanism of Action (MoA) Studies: Conduct further experiments to understand how the compound interacts with its target and modulates its function.
- In Vitro and In Vivo Efficacy Models: Evaluate the compound's therapeutic potential in relevant disease models.

## **Logical Workflow for Novel Compound Characterization**





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A logical workflow for the characterization of a novel chemical entity.



### Conclusion

**N-Methyl-3-(piperidin-4-YL)benzamide** is a chemical entity with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and a general framework for its biological characterization. Further experimental studies are required to fully elucidate its physicochemical and pharmacological profiles. Researchers are encouraged to use this document as a starting point for their investigations into this and structurally related molecules.

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### References

- 1. N-methyl-3-(4-piperidinyl)Benzamide | C13H20Cl2N2O | CID 131801613 PubChem [pubchem.ncbi.nlm.nih.gov]
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